molecular formula C11H6Cl2N4S B15228889 1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B15228889
M. Wt: 297.2 g/mol
InChI Key: KWDOTLITGGVSPP-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and receptors. The presence of the dichlorophenyl group and the thiol moiety contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can enhance the sustainability of the production method .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular processes. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)pyrrolidine
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 4-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol stands out due to its unique combination of the dichlorophenyl group and the thiol moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency as an enzyme inhibitor and has a broader range of applications in medicinal chemistry .

Properties

Molecular Formula

C11H6Cl2N4S

Molecular Weight

297.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C11H6Cl2N4S/c12-8-2-1-6(3-9(8)13)17-10-7(4-16-17)11(18)15-5-14-10/h1-5H,(H,14,15,18)

InChI Key

KWDOTLITGGVSPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C3=C(C=N2)C(=S)N=CN3)Cl)Cl

Origin of Product

United States

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